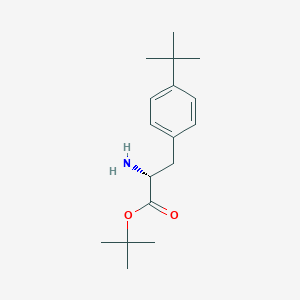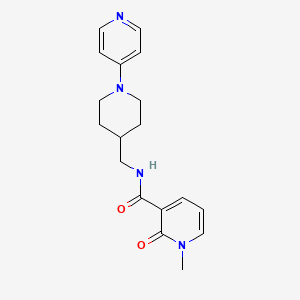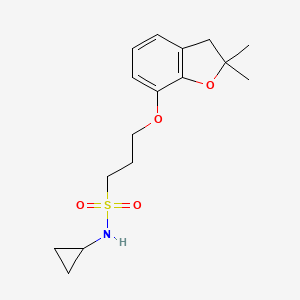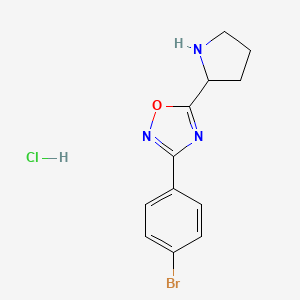![molecular formula C15H16FN3 B2417503 4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile CAS No. 1607272-21-8](/img/structure/B2417503.png)
4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile is a synthetic organic compound that features a piperazine ring substituted with a prop-2-ynyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine. This is achieved by reacting 2-fluoro-4-nitroaniline with prop-2-ynyl bromide in the presence of a base such as potassium carbonate.
Reduction and Functionalization: The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Major Products
Substitution: 4-Methoxy-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile.
Reduction: 4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzylamine.
Oxidation: this compound N-oxide.
Scientific Research Applications
4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new therapeutic agents, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound is employed in studying receptor-ligand interactions due to its ability to bind to specific receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and thereby influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine: Similar structure but with a nitro group instead of a nitrile.
4-Fluoro-2-[(4-prop-2-enoylpiperazin-1-yl)methyl]benzonitrile: Similar structure but with a prop-2-enoyl group instead of a prop-2-ynyl group.
Uniqueness
4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3/c1-2-5-18-6-8-19(9-7-18)12-14-10-15(16)4-3-13(14)11-17/h1,3-4,10H,5-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSJNHKYHUIEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CC2=C(C=CC(=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2417420.png)
![5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2417421.png)

![N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride](/img/structure/B2417424.png)





![6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-phenylnicotinonitrile](/img/structure/B2417434.png)

![4-{[1-(3-Bromobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2417440.png)


